Cas no 5433-07-8 (N,N''-(4-methylbenzene-1,2-diyl)diacetamide)
5433-07-8 structure
Product Name:N,N''-(4-methylbenzene-1,2-diyl)diacetamide
CAS-nummer:5433-07-8
MF:C11H14N2O2
MW:206.241062641144
CID:940713
PubChem ID:232061
Update Time:2025-04-19
N,N''-(4-methylbenzene-1,2-diyl)diacetamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N,N''-(4-methylbenzene-1,2-diyl)diacetamide
- AC1Q5O64; N,N'-Dibenzoyl-3,4-toluylendiamin; N,N'-(4-Methyl-o-phenylen)-bis-acetamid; 3.4-Bis-acetamino-toluol; NSC28632; N,N'-(4-Methyl-O-phenylene)dibenzamide; 4-Methyl-N.N'-diacetyl-o-phenylendiamin; AC1L5MM2; 5467-06-1; 3,4-diacetylaminotoluene; N,N'-(4-methyl-o-phenylene)-bis-acetamide; 3.4-Bis-benzamino-toluol; AKOS003877232; N,N'-(4-methyl-o-phenylene)-bis-benzamide; AR-1K0451; N,N'-(4-Methyl-o-phenylen)-bis-benzamid; N.N'-Diacet
- N-(2-acetamido-4-methylphenyl)acetamide
- N-[2-(Acetylamino)-4-methylphenyl]acetamide #
- CHEMBL1893242
- MLS000088825
- AKOS003302857
- STK439461
- N-(2-acetamido-5-methyl-phenyl)acetamide
- NSC-29098
- N,N'-(4-methyl-1,2-phenylene)diacetamide
- HMS2368O23
- DTXSID70969397
- SR-01000257033-1
- N,N'-(4-methylbenzene-1,2-diyl)diacetamide
- SDCCGMLS-0021687.P002
- N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid
- NSC29098
- SR-01000257033
- N-(2-acetamido-5-methylphenyl)acetamide
- XCQLEAKEOVLINY-UHFFFAOYSA-N
- DS-001844
- N-[2-(Acetylamino)-4-methylphenyl]acetamide
- N,N'-(4-Methyl-O-phenylene)bisacetamide
- 5433-07-8
- SMR000071976
-
- Inchi: 1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)11(6-7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15)
- InChI-sleutel: XCQLEAKEOVLINY-UHFFFAOYSA-N
- LACHT: O=C(C)NC1C=C(C)C=CC=1NC(C)=O
Berekende eigenschappen
- Exacte massa: 206.10562
- Monoisotopische massa: 206.106
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 253
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.3
- Topologisch pooloppervlak: 58.2Ų
Experimentele eigenschappen
- Dichtheid: 1.199
- Kookpunt: 443.7°C at 760 mmHg
- Vlampunt: 191.8°C
- Brekindex: 1.61
- PSA: 58.2
- LogboekP: 2.05780
N,N''-(4-methylbenzene-1,2-diyl)diacetamide Gerelateerde literatuur
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
5433-07-8 (N,N''-(4-methylbenzene-1,2-diyl)diacetamide) Gerelateerde producten
- 537-92-8(3-Acetylaminotoluene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk